Anti-Inflammatory Advantage of Seven-Membered Ring Scaffold
In a systematic study of anti‑inflammatory agents, Calhoun et al. demonstrated that expanding the cycloalkyl ring from a six‑membered tetrahydroquinoline to a seven‑membered 6,7,8,9‑tetrahydro‑5H‑cyclohepta[b]pyridine produced optimal oral anti‑inflammatory activity in both rat carrageenan paw edema and developing adjuvant arthritis models. The seven‑membered scaffold was identified as the most potent core among the series, culminating in the selection of WY‑28342 as a lead compound [1]. Note that this evidence is class‑level; the target compound itself is the unsubstituted parent ketone, not the final substituted derivatives tested.
| Evidence Dimension | In vivo anti‑inflammatory activity (oral administration) |
|---|---|
| Target Compound Data | 2‑Substituted 6,7,8,9‑tetrahydro‑5H‑cyclohepta[b]pyridines (e.g., WY‑28342) were optimal |
| Comparator Or Baseline | 5,6,7,8‑Tetrahydroquinoline analogs (six‑membered ring) |
| Quantified Difference | Not numerically reported in abstract; the seven‑membered series was described as optimal |
| Conditions | Rat carrageenan paw edema and rat developing adjuvant arthritis models; oral dosing |
Why This Matters
For procurement decisions, this class‑level evidence signals that the cyclohepta[b]pyridine core is a preferred scaffold for anti‑inflammatory drug discovery, making the parent ketone a strategic building block for synthesizing active analogs.
- [1] Calhoun, W.; et al. J. Med. Chem. 1995, 38, 1473–1481. View Source
